1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone
Description
The compound 1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone (CAS: 1025725-16-9) is a heterocyclic organic molecule with a complex architecture. Its molecular formula is C₂₀H₂₀N₄O₄, and it features:
- A 2-furyl-substituted pyrazole core.
- A piperidine ring linked to the pyrazole.
- A 3-nitrophenyl group attached to the ethanone moiety.
The nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
1-[4-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitrophenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13(25)15-4-5-18(19(11-15)24(26)27)23-8-6-14(7-9-23)16-12-17(22-21-16)20-3-2-10-28-20/h2-5,10-12,14H,6-9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGVJXWNKOWKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C3=CC(=NN3)C4=CC=CO4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone typically involves multiple steps, starting with the preparation of the core structures, such as the furan and pyrazole rings. These core structures are then linked through a series of reactions, including nitration and coupling reactions. Common reagents used in these synthetic routes include nitric acid for nitration and various coupling agents for linking the core structures .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the furan ring could lead to a furanone derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Ring
Chlorophenyl Analog
- Compound: 1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone (CAS: 1030856-24-6) .
- Molecular Formula : C₂₂H₂₁ClN₄O₃.
- Key Differences : Replacement of the 2-furyl group with a 4-chlorophenyl substituent.
- Impact: Increased molecular weight (424.89 vs. 380.4 g/mol) and hydrophobicity due to chlorine. Potential differences in binding affinity with biological targets, as chlorine’s electronegativity and steric effects alter molecular interactions .
Thienyl Analog
- Compound: 1-(3-Nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone (CAS: 1024018-70-9) .
- Molecular Formula : C₂₀H₂₀N₄O₃S.
- Key Differences : Substitution of furan with a thiophene ring.
- Impact :
Variations in the Central Amine Linker
Piperazine Derivatives
- Compound: 1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}ethanone (CAS: 401631-83-2) .
- Molecular Formula : C₁₈H₂₂N₆O₃.
- Key Differences : Replacement of piperidine with piperazine , introducing an additional nitrogen atom.
- Impact :
Functional Group Modifications on the Aromatic Ring
Tetrazole-Based Analogs
- Compound: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives .
- Key Differences : Replacement of the pyrazole with a tetrazole ring.
- Reduced aromaticity compared to pyrazole, affecting binding kinetics .
Physicochemical Properties
Notes:
- The furyl analog’s lower molecular weight and oxygen-rich structure improve aqueous solubility compared to the chlorophenyl derivative.
- Thienyl substitution balances lipophilicity and electronic properties .
Biological Activity
1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone, also known as 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological screening, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H20N4O3
- Molecular Weight : 352.39 g/mol
- CAS Number : 321848-26-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the furylpyrazole core through the reaction of furfural with hydrazine.
- Cyclization to form the pyrazole ring.
- Introduction of the piperidine ring via nucleophilic substitution.
- Addition of the nitrobenzyl group through nitration reactions.
These steps can be optimized for industrial production using continuous flow reactors and green chemistry principles to enhance yield and minimize waste .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to 1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone. For instance, derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
A comparative study on related compounds demonstrated zones of inhibition ranging from moderate to significant, indicating potential as antimicrobial agents .
Antioxidant and Anti-inflammatory Properties
Molecular docking studies have suggested that compounds in this class exhibit excellent antioxidant and anti-inflammatory properties. The mechanisms involve interaction with specific molecular targets that may modulate inflammatory pathways, thereby providing therapeutic benefits in conditions characterized by oxidative stress and inflammation .
Anticancer Potential
The compound's structure allows for interactions with various cellular components, making it a candidate for anticancer research. In vitro studies have indicated that derivatives possess cytotoxic effects against several cancer cell lines, with IC50 values suggesting potential efficacy comparable to established chemotherapeutics .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
